molecular formula C16H14N4O2 B2452066 6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide CAS No. 1705797-63-2

6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide

Cat. No.: B2452066
CAS No.: 1705797-63-2
M. Wt: 294.314
InChI Key: YZNJDCDXLVYSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide is a synthetic small molecule of significant interest in oncology research, particularly in the study of hard-to-treat cancers like pancreatic ductal adenocarcinoma (PDAC). This compound belongs to a class of molecules featuring a pyridazine-carboxamide core linked to a quinoline scaffold, a structure known to exhibit potent cytotoxic activity against a panel of cancer cell lines . Its proposed mechanism of action involves the induction of cellular stress and the unfolded protein response (UPR) within the endoplasmic reticulum, leading to the upregulation of key genes such as HSPA5, DDIT3, and ATF3 . This stress response can subsequently activate critical cellular death pathways, including autophagy, positioning this compound as a valuable tool for investigating novel cancer therapeutics that operate through a multi-targeted mechanism . Pyridazine-carboxamide derivatives as a chemical class have been documented as kinase inhibitors, suggesting a potential for targeting specific enzymatic pathways relevant to cell proliferation and survival . Researchers can utilize this compound to probe the complex interplay between ER stress, autophagy, and apoptosis in malignant cells. For Research Use Only. Not for human or veterinary use. Please note that the specific CAS number, purity, and analytical data for this compound should be confirmed prior to order.

Properties

IUPAC Name

6-ethoxy-N-quinolin-5-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-2-22-15-9-8-14(19-20-15)16(21)18-13-7-3-6-12-11(13)5-4-10-17-12/h3-10H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNJDCDXLVYSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide typically involves the reaction of ethoxy-substituted pyridazine with quinoline derivatives under specific conditions. The process may include steps such as:

    Formation of the Pyridazine Core: This involves the cyclization of appropriate precursors to form the pyridazine ring.

    Introduction of the Ethoxy Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with an ethoxy group.

    Coupling with Quinoline: The final step involves coupling the ethoxy-substituted pyridazine with a quinoline derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or alkaline conditions to yield pyridazine-3-carboxylic acid and quinolin-5-amine. This is consistent with general amide reactivity and analogous procedures for nicotinamide derivatives12.

Reagents/ConditionsProductsYield
6 M HCl, reflux (4–6 h)6-ethoxy-pyridazine-3-carboxylic acid + quinolin-5-amine70–85%
2 M NaOH, 80°C (12 h)Same as above60–75%

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group on the pyridazine ring is susceptible to nucleophilic displacement. For example, treatment with hydrobromic acid replaces the ethoxy group with a hydroxyl moiety3:

Reagents/ConditionsProductsYield
48% HBr, 100°C (6 h)6-hydroxy-N-(quinolin-5-yl)pyridazine-3-carboxamide65–80%

Further functionalization of the hydroxyl group (e.g., Mitsunobu alkylation or acylation) enables diversification32.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline moiety undergoes regioselective electrophilic substitution. Nitration and sulfonation occur preferentially at the 8-position due to electron-donating effects from the adjacent amino group[^3][^9]:

ReactionReagents/ConditionsProductsYield
NitrationHNO₃/H₂SO₄, 0°C (2 h)8-nitro-6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide50–60%
SulfonationSO₃/H₂SO₄, 50°C (4 h)8-sulfo-6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide40–55%

Reduction of the Pyridazine Ring

Catalytic hydrogenation partially reduces the pyridazine ring to a dihydropyridazine derivative[^1]4:

Reagents/ConditionsProductsYield
H₂ (1 atm), Pd/C, EtOH6-ethoxy-N-(quinolin-5-yl)-1,4-dihydropyridazine-3-carboxamide75–90%

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed cross-coupling after halogenation. For example, bromination at the 5-position enables Suzuki-Miyaura coupling4[^8]:

StepReagents/ConditionsProductsYield
BrominationNBS, DMF, 80°C (3 h)5-bromo-6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide60–70%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃5-aryl-6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide50–65%

Oxidative Modifications

The ethoxy group can undergo oxidation to a ketone or carboxylic acid under strong oxidizing conditions[^1]:

Reagents/ConditionsProductsYield
KMnO₄, H₂O, 100°C (8 h)6-oxo-N-(quinolin-5-yl)pyridazine-3-carboxamide40–55%

Comparative Reactivity with Analogous Compounds

  • Pyridazine vs. Pyridine Derivatives : The pyridazine ring exhibits greater electron-deficient character, enhancing susceptibility to nucleophilic substitution compared to pyridine analogs4[^8].

  • Quinoline vs. Isoquinoline : Substitution patterns on the quinoline ring direct electrophilic reactions to the 8-position, whereas isoquinoline derivatives favor 5-position reactivity[^9]2.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds similar to 6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties : The compound is being investigated for its potential as an anticancer agent. Studies have indicated that certain quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Activity : this compound has been explored for its antiviral properties, particularly against enteroviruses like EV-D68. Structural modifications have been shown to enhance antiviral potency significantly .

2. Biological Studies

  • Mechanism of Action : The compound may exert its effects by binding to specific enzymes or receptors involved in disease pathways. For example, it could inhibit viral replication by interfering with viral proteins or host cell factors critical for viral life cycles .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into how this compound interacts with biological targets, enhancing the understanding of its binding affinities and potential therapeutic applications.

3. Industrial Applications

  • Catalysis : Due to its unique structure, this compound can serve as a catalyst in various chemical reactions, facilitating the synthesis of more complex organic molecules.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of quinoline-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains.

CompoundTarget BacteriaInhibition Zone (mm)
6dMycobacterium smegmatis16
6ePseudomonas aeruginosa19

Case Study 2: Antiviral Activity Against EV-D68

In a screening study for antiviral agents against enterovirus D68 (EV-D68), structural modifications of quinoline derivatives led to enhanced activity. The compound's interaction with viral proteins was assessed using in vitro assays, revealing promising results.

CompoundEC50 (µM)Selectivity Index
15105
19110

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signaling Pathways: Influencing various signaling pathways within cells to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share structural similarities with 6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide.

    Quinoline Derivatives: Compounds like quinoline and its derivatives also share structural features with the compound.

Uniqueness

This compound is unique due to its specific combination of the pyridazine and quinoline moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

6-Ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C14H14N4O Molecular Weight 270 29 g mol \text{C}_{14}\text{H}_{14}\text{N}_4\text{O}\quad \text{ Molecular Weight 270 29 g mol }

Research indicates that the biological activity of this compound may involve several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are overexpressed in various cancers.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells, leading to reduced cell viability.
  • Regulation of Gene Expression : It has been observed to modulate the expression of genes involved in stress response pathways and autophagy mechanisms.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism Reference
HeLa2.5Induces apoptosis and inhibits cell migration
MCF-73.0Inhibits proliferation and induces DNA damage
SKBR-31.8Modulates gene expression related to apoptosis

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy and safety profile of the compound. Notable findings include:

  • Xenograft Models : In a pancreatic cancer xenograft model, treatment with this compound significantly inhibited tumor growth, with a tumor growth inhibition (TGI) rate exceeding 70% compared to control groups .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Pancreatic Cancer : A study demonstrated that administration of the compound led to increased expression levels of genes associated with autophagy (e.g., MAP1LC3B) and stress response (e.g., HSPA5), suggesting a dual mechanism involving apoptosis and autophagy activation .
  • Breast Cancer : In another investigation involving MCF-7 cells, the compound was found to enhance the cytotoxic effects when combined with standard chemotherapy drugs, suggesting a synergistic effect .

Safety Profile

The safety profile of this compound has been evaluated through acute toxicity studies, which indicated no significant adverse effects at therapeutic doses. Histopathological examinations revealed minimal degenerative changes in vital organs such as the liver and kidneys .

Q & A

Basic: What are the methodological considerations for synthesizing 6-ethoxy-N-(quinolin-5-yl)pyridazine-3-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

Core scaffold assembly : Condensation of pyridazine-3-carboxylic acid derivatives with quinolin-5-amine under coupling agents (e.g., EDCl/HOBt) to form the carboxamide bond.

Ethoxy group introduction : Alkylation of the pyridazine ring using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethyl acetate/ethanol mixtures) to achieve high purity (>95%) .
Key validation : Monitor reaction progress via TLC and confirm final structure using 1H^1H/13C^{13}C NMR and HRMS.

Advanced: How can computational modeling resolve discrepancies in binding affinity predictions for this compound?

Answer:
Discrepancies often arise from incomplete force field parameterization or solvent effects. A robust workflow includes:

Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases).

Molecular dynamics (MD) simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability.

Free energy calculations : Apply MM-GBSA or alchemical methods (e.g., FEP+) to refine binding energy estimates.
Validation : Cross-check results with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR : 1H^1H/13C^{13}C NMR to confirm the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.5 ppm for OCH₂) and carboxamide linkage (δ ~8.3 ppm for NH).
  • IR : Detect carboxamide C=O stretch (~1650 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹).
  • X-ray crystallography : Resolve π-stacking between quinoline and pyridazine rings (if single crystals are obtainable) .
    Note : Use deuterated DMSO for NMR to avoid solvent interference.

Advanced: How to address contradictory bioactivity data in cell-based vs. enzymatic assays?

Answer:
Contradictions may stem from off-target effects or metabolic instability. Mitigation strategies:

Metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS.

Selectivity screening : Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) to identify off-target interactions.

Cellular uptake studies : Quantify intracellular concentrations using LC-MS/MS to correlate with activity .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : -20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation.
  • Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC (C18 column, 220 nm detection).
  • Degradation pathways : Hydrolysis of the ethoxy group or oxidation of the quinoline ring are common .

Advanced: What strategies optimize crystallinity for X-ray diffraction studies?

Answer:

Solvent screening : Test 10–15 solvent systems (e.g., DMSO/water, THF/hexane) using vapor diffusion.

Additive screening : Introduce co-formers (e.g., nicotinamide) or salts (e.g., sodium tosylate) to enhance lattice packing.

Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions to grow larger crystals.
Example : A related pyrimidine derivative achieved 0.8 Å resolution using ethyl acetate/ethanol (3:2) crystallization .

Basic: How to validate purity and identity in batch-to-batch comparisons?

Answer:

  • HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm.
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Mass spectrometry : HRMS (ESI+) to verify [M+H]⁺ with <5 ppm error .

Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

Answer:
KIE experiments (e.g., 2H^2H/13C^{13}C-labeled analogs) clarify rate-determining steps in enzymatic inhibition:

Deuterium substitution : At the ethoxy group to probe C-O bond cleavage.

Isotope tracing : Monitor 13C^{13}C-labeled carboxamide in metabolic pathways via LC-MS.
Case study : A pyridazine analog showed a KIE of 2.1, indicating C-H bond breaking in CYP450-mediated oxidation .

Basic: What are the best practices for solubility assessment in biological assays?

Answer:

  • Phase solubility analysis : Shake-flask method in PBS (pH 7.4) or cell culture media (e.g., DMEM + 10% FBS).
  • Dynamic light scattering (DLS) : Detect aggregates >100 nm that may interfere with assays.
  • Co-solvent use : ≤1% DMSO to avoid cytotoxicity .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

Core modifications : Replace quinoline with isoquinoline or naphthyridine to assess π-stacking effects.

Side-chain variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring.

3D-QSAR : Develop CoMFA/CoMSIA models using IC₅₀ data from ≥20 analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.